molecular formula C14H13N3O2 B2408789 3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile CAS No. 849481-22-7

3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile

Cat. No. B2408789
M. Wt: 255.277
InChI Key: AEPGVYWMAWPXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile” is a chemical compound with the molecular formula C14H13N3O2 . It has a molecular weight of 255.28 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13N3O2/c1-19-13-5-3-11(4-6-13)14-12(10-18)9-17(16-14)8-2-7-15/h3-6,9-10H,2,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound “3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile” is a powder that is stored at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related compounds, like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester, has been explored. These syntheses are regiospecific, and their correct identification often requires single-crystal X-ray analysis. Such compounds exhibit unique conformational differences and crystal packing, highlighting their potential in material science and molecular engineering (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Docking and Quantum Chemical Calculations

  • Studies involving similar compounds have been conducted using quantum chemical calculations and molecular docking. For example, 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol's molecular structure and spectroscopic data were obtained from Density Functional Theory (DFT) calculations, providing insights into the molecule's geometry, vibrational spectra, and potential energy distribution. Such studies are crucial in understanding the molecular properties and potential biological effects of these compounds (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Synthesis of Novel Derivatives

  • The synthesis of novel derivatives, like pyrazolo[1, 5-a]pyrimidine analogs, has been achieved using methods like ultrasound irradiation in aqueous media. These methods are environmentally benign, efficient, and yield compounds with promising anti-inflammatory and anti-cancer activities. This highlights the potential of such compounds in medicinal chemistry and drug discovery (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Antimicrobial and Antifungal Applications

  • Research has also delved into the antimicrobial and antifungal applications of related compounds. For instance, the biological applications of a similar compound, CPMPT, were screened for antimicrobial activity, demonstrating antifungal and antibacterial effects. This underlines the importance of such compounds in developing new antimicrobial agents (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

Safety And Hazards

For safety information and potential hazards associated with “3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-[4-formyl-3-(4-methoxyphenyl)pyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-13-5-3-11(4-6-13)14-12(10-18)9-17(16-14)8-2-7-15/h3-6,9-10H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPGVYWMAWPXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.